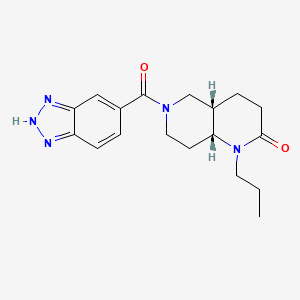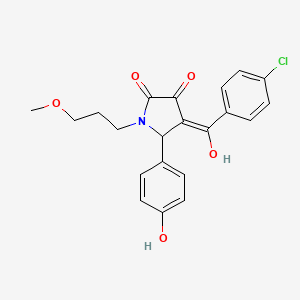![molecular formula C21H23ClN2O3 B5398804 N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5398804.png)
N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide, also known as A-841720, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to exhibit potent biological activities.
Wirkmechanismus
The exact mechanism of action of N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are inflammatory mediators. Additionally, it has been shown to reduce the expression of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide has also been shown to reduce the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of its neuroprotective effects and to evaluate its potential therapeutic applications. Additionally, N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide may have potential applications in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Further studies are needed to evaluate its efficacy in these settings.
Synthesemethoden
The synthesis of N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This is then reacted with N,N-diethylaminoethylamine to give the amide intermediate. The final product is obtained by reacting the amide intermediate with 4-chloro-2-formylphenylboronic acid in the presence of palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide has been studied extensively for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-4-24(5-2)21(26)19(14-15-6-10-17(22)11-7-15)23-20(25)16-8-12-18(27-3)13-9-16/h6-14H,4-5H2,1-3H3,(H,23,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRGLPOTVDOFDN-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398738.png)

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5398748.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5398770.png)
![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5398783.png)
![ethyl 1-[3-(3-nitrophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5398786.png)
![5-[(cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5398789.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5398791.png)
![2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5398799.png)
![ethyl 2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B5398812.png)
![8-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5398816.png)
